molecular formula C12H20O4 B2582749 (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid CAS No. 2248213-29-6

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid

Cat. No.: B2582749
CAS No.: 2248213-29-6
M. Wt: 228.288
InChI Key: OJDHRBAKGIMPBE-YHMJZVADSA-N
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Description

(2R)-2-(2,9-Dioxaspiro[55]undecan-3-yl)propanoic acid is a spiro compound characterized by a unique bicyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable diol with a diacid or its derivative under acidic conditions to form the spirocyclic ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: A similar spiro compound with a different substitution pattern.

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(2R)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHRBAKGIMPBE-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(CCOCC2)CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2(CCOCC2)CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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